D-Lysergic acid monoethylamide
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Overview
Description
9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide is a chemical compound with the molecular formula C18H21N3O. It is part of the ergoline family, which is known for its diverse pharmacological properties. This compound is also referred to as Deethyl-LSD or Lysergic acid ethylamide .
Preparation Methods
The synthesis of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with lysergic acid, a naturally occurring compound found in ergot alkaloids.
Ethylation: The lysergic acid is subjected to ethylation using ethylamine under controlled conditions to form the ethylamide derivative.
Dehydration: The resulting compound undergoes a dehydration reaction to form the 9,10-didehydro structure.
Purification: The final product is purified using chromatographic techniques to obtain 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide in high purity
Chemical Reactions Analysis
9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various ergoline derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in psychiatric and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications
Mechanism of Action
The mechanism of action of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing various physiological and psychological processes. The compound’s effects are mediated through the activation of specific serotonin receptor subtypes, leading to changes in mood, perception, and cognition .
Comparison with Similar Compounds
9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide is unique compared to other similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.
Ergometrine: Used in the treatment of postpartum hemorrhage.
Ergotamine: Used to treat migraines.
Methysergide: Used as a prophylactic treatment for migraines .
Properties
IUPAC Name |
N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWTGYUIBTVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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